molecular formula C16H18N2O3 B5536782 1-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}piperidine

1-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}piperidine

Cat. No. B5536782
M. Wt: 286.33 g/mol
InChI Key: GFEJQZLTSXBVSH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, starting from basic precursors to achieve the desired molecular architecture. For instance, Kumar et al. (2004) described the synthesis and in vitro evaluation of a compound with a similar structure, focusing on its potential as an imaging agent for CB(1) receptors using PET, through a process involving multiple steps with an overall yield of 30% (Kumar et al., 2004).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography, spectroscopy, and computational modeling to reveal the conformation and arrangement of atoms within a molecule. Naveen et al. (2015) conducted X-ray diffraction studies to determine the crystal and molecular structure of a compound, revealing a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom (Naveen et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving the compound under discussion may include substitution, addition, or cyclization reactions, which define its reactivity and interaction with other molecules. Studies such as those by Koshetova et al. (2022) explore heterocyclization reactions to synthesize related structures, providing insights into the compound’s chemical behavior and potential reactivity pathways (Koshetova et al., 2022).

Physical Properties Analysis

Physical properties, including melting point, solubility, and crystalline structure, are crucial for understanding the compound's behavior in different environments and applications. Feng (2011) detailed the synthesis and characterization of a novel pyridine derivative, highlighting the importance of such analyses in comprehending the material’s physical attributes (Feng, 2011).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, define a compound's utility and stability. Investigations like those by Halim and Ibrahim (2021) into the synthesis, structural exploration, and computational analysis of novel compounds offer valuable data on chemical behaviors and interactions at the molecular level (Halim & Ibrahim, 2021).

Scientific Research Applications

Metabolism and Pharmacokinetics

Compounds structurally related to "1-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}piperidine" have been studied extensively for their metabolism and pharmacokinetic profiles. For instance, the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, were determined in humans to understand its metabolic pathways and elimination processes, showing principal metabolism via oxidation with significant fecal elimination (Renzulli et al., 2011).

Receptor Binding and Pharmacodynamics

Research on receptor binding and pharmacodynamics includes studies on compounds like WAY-100635, labeled for PET imaging, which provides detailed visualization of 5-HT1A receptors in the human brain, demonstrating its potential for studying psychiatric and neurological disorders (Pike et al., 1996).

Toxicology and Safety Assessment

The toxicology and safety assessment of related compounds are crucial for understanding potential adverse effects and for the development of safe therapeutic agents. Studies in this area focus on characterizing the toxicological profiles of new compounds and their metabolites to ensure safety for human use.

Drug Development and Therapeutic Applications

The structural features and functional groups of compounds like "1-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}piperidine" make them candidates for drug development, especially in targeting specific receptors or pathways. The development of selective inhibitors for various receptors, such as those involved in cancer or neurological disorders, is a significant area of research. For example, studies on the erbB/vascular endothelial growth factor receptor inhibitor BMS-690514 highlight the process of identifying and characterizing new therapeutic agents (Christopher et al., 2010).

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. This could include developing more efficient synthetic routes, studying its reactivity and physical properties, and testing its biological activity .

properties

IUPAC Name

[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-20-13-7-5-12(6-8-13)15-11-14(17-21-15)16(19)18-9-3-2-4-10-18/h5-8,11H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEJQZLTSXBVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(4-Methoxyphenyl)-3-isoxazolyl](piperidino)methanone

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